MFCD31714258
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Overview
Description
It has a molecular formula of C10H9ClF3N3O2 and a molecular weight of 295.65033 . This compound is notable for its trifluoromethoxy-phenyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazolyl sulfonamide, have been reported to exhibit potent antibacterial activities against methicillin-resistant staphylococcus aureus (mrsa) and other gram-positive bacterial strains .
Mode of Action
Similar compounds have shown bacteriostatic and bactericidal effects against various bacterial strains . These compounds likely interact with bacterial proteins or enzymes, inhibiting their function and leading to the death or growth inhibition of the bacteria.
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth or the killing of bacteria, given the antibacterial activity of similar compounds
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of the compound, particularly the presence of the 1,3,4-oxadiazole ring and the trifluoromethoxy group .
Cellular Effects
Based on the known properties of similar compounds, it could potentially influence cell function by interacting with various cellular processes . For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy-phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of trifluoromethoxy-phenyl derivatives .
Scientific Research Applications
C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride include other oxadiazole derivatives and trifluoromethoxy-phenyl compounds. Examples include:
- C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
- 4-Trifluoromethoxy-phenyl-1,3,4-oxadiazole derivatives .
Uniqueness
The uniqueness of C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride lies in its specific trifluoromethoxy-phenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-6(2-4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGCUYYFNHRKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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